molecular formula C14H17N5O2 B2509992 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 2034570-81-3

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)tetrahydrofuran-3-carboxamide

Cat. No. B2509992
CAS RN: 2034570-81-3
M. Wt: 287.323
InChI Key: DDLQQTOGWGRLJM-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known to exhibit various biological activities and have been used in the development of new pesticides and pharmaceuticals .


Molecular Structure Analysis

The compound’s structure includes a pyrazole ring and a pyrazine ring, both of which are nitrogen-containing heterocycles. It also contains a tetrahydrofuran ring, which is an oxygen-containing heterocycle .

Scientific Research Applications

Microwave-Assisted Synthesis

Research has indicated that derivatives similar to the compound can be synthesized using microwave-assisted methods. This approach has been demonstrated to significantly reduce reaction times compared to conventional heating methods. For example, a study by Hu et al. (2011) describes the microwave-assisted synthesis of tetrazolyl pyrazole amides, highlighting the efficiency of this method in producing compounds with potential bacteriocidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).

Antimicrobial Activity

The antimicrobial properties of related compounds have been extensively studied. Aytemir et al. (2003) synthesized a range of carboxamide derivatives exhibiting significant antimicrobial activity against various bacterial and fungal strains. This suggests the potential of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)tetrahydrofuran-3-carboxamide and its derivatives in developing new antimicrobial agents (Aytemir et al., 2003).

Acetylcholinesterase Inhibitor Activity

Compounds structurally related to this compound have been evaluated for their acetylcholinesterase (AChE) and butylcholinesterase (BuChE) inhibitor activities. A study by Elumalai et al. (2014) found that novel pyrazinamide condensed tetrahydropyrimidines exhibited a range of AChE and BuChE inhibitor activities, with some compounds showing high inhibitory potency. These findings suggest potential applications in treating diseases related to cholinesterase activity, such as Alzheimer's disease (Elumalai et al., 2014).

Investigation of Novel Synthetic Cannabinoids

The synthesis and characterization of research chemicals structurally similar to the mentioned compound have also been explored. For instance, McLaughlin et al. (2016) identified and characterized a new synthetic cannabinoid, providing insights into the challenges of accurately identifying research chemicals due to mislabeling and the importance of thorough analytical characterization in the development of new pharmacologically active compounds (McLaughlin et al., 2016).

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could potentially be explored for various applications in the future .

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-19-8-11(6-18-19)13-12(15-3-4-16-13)7-17-14(20)10-2-5-21-9-10/h3-4,6,8,10H,2,5,7,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLQQTOGWGRLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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